Physicochemical Differentiation: Low Lipophilicity (clogP = 0.70) Versus High-logP Sigma Ligands Favors CNS Drug-Likeness
The target compound exhibits a calculated logP (clogP) of 0.70 and a topological polar surface area (tPSA) of 61.44 Ų . This places it in a favorable CNS drug-like physicochemical space distinct from many reference sigma ligands: haloperidol (clogP ~3.7), PB28 (clogP ~4.5), and even the structurally related 4-fluorobenzyl-tetrahydrofuran piperazine Compound 10 (clogP ~2.5) [1]. In the design of sigma-1 receptor PET radioligands, compounds with lower lipophilicity consistently demonstrate reduced non-specific binding and improved specific-to-non-specific binding ratios in brain tissue [1]. The target compound's clogP of 0.70 is approximately 2.5–3.8 log units lower than typical sigma-active piperazines, predicting superior aqueous solubility and a reduced phospholipidosis risk, a known liability of cationic amphiphilic piperazines with clogP > 3.0 [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP = 0.70; tPSA = 61.44 Ų (C₁₁H₂₁N₃O₂, MW 227.30) |
| Comparator Or Baseline | Compound 10 (1-(4-fluorobenzyl)-4-[(THF-2-yl)methyl]piperazine): clogP ~2.5; Haloperidol: clogP ~3.7; PB28: clogP ~4.5; Typical CNS drug optimal range: clogP 1–3 |
| Quantified Difference | Target clogP is 1.8–3.8 log units lower than comparators; tPSA = 61.44 Ų is within CNS-favorable range (<90 Ų) |
| Conditions | Physicochemical property calculation (silico prediction); sourced from molecular property databases |
Why This Matters
For CNS-targeted screening programs, lower lipophilicity directly translates to reduced non-specific membrane binding, lower in vivo brain tissue non-displaceable binding, and decreased phospholipidosis risk—enabling cleaner pharmacological signals in primary assays compared to higher-logP piperazine sigma ligands.
- [1] He Y, Xie F, Deuther-Conrad W, et al. 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ₁ Receptors in the Brain. J Med Chem. 2017;60(10):4161-4172. View Source
- [2] Ploemen JP, Kelder J, Hafmans T, et al. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines. Exp Toxicol Pathol. 2004;55(5):347-355. View Source
